3-Methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one is a synthetic steroidal compound with notable structural similarities to naturally occurring steroid hormones. This compound is classified under the category of steroid derivatives and is known for its potential biological activities and applications in medicinal chemistry.
The compound's detailed chemical information can be accessed through various chemical databases such as PubChem and BenchChem. Its IUPAC name is (7R,8R,9S,13S,14S)-3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one with a molecular weight of 300.4 g/mol and a CAS number of 5210-25-3 .
This compound falls under the category of steroidal compounds and is specifically classified as a synthetic steroid. It has been studied for its interactions with various biological systems and potential therapeutic applications.
The synthesis of 3-Methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one typically involves several key steps:
The synthetic route may involve controlling reaction conditions such as temperature and pressure to optimize yield and purity. The use of chromatography techniques may also be employed for purification of the final product.
The molecular structure of 3-Methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one can be represented by its InChI code: InChI=1S/C20H28O2/c1-12-10-13-11-14(22-3)4-5-15(13)16-8-9-20(2)17(19(12)16)6-7-18(20)21/h4,12,16-17,19H,5-11H2,1-3H3/t12-,16-,17+,19-,20+/m1/s1 .
Key data points include:
3-Methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3-Methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one involves its interaction with biological targets within cells. While specific pathways are still being researched:
The physical properties of 3-Methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one include:
Chemical properties include:
Relevant analyses may involve spectroscopic techniques (e.g., NMR and IR) to characterize its structure further.
3-Methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one has several scientific uses:
This compound exemplifies the complexity and utility of synthetic steroids in modern medicinal chemistry and biochemistry.
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7